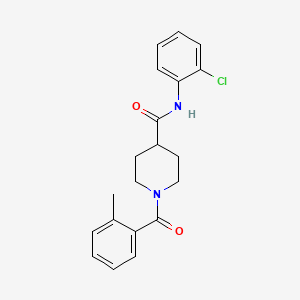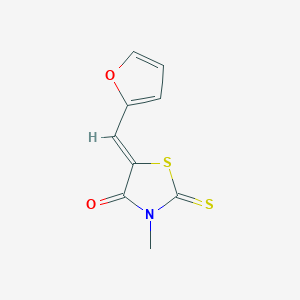
N-1-adamantyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to N-1-adamantyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide involves the reaction of 1-(isocyanatomethyl)adamantane with 3- or 4-aminopyrazoles under mild conditions, yielding products with significant yields (D'yachenko et al., 2019)(D'yachenko et al., 2019). This method highlights the utility of adamantane and pyrazole derivatives in synthesizing complex ureas.
Molecular Structure Analysis
The crystal and molecular structure of adamantyl-pyrazole derivatives have been elucidated through X-ray analysis, revealing specific space groups and cell parameters that highlight the conformational behavior of these compounds (Cabildo et al., 1985)(Cabildo et al., 1985). Such structural insights are crucial for understanding the interactions and stability of these molecules.
Chemical Reactions and Properties
Adamantyl-pyrazole compounds undergo various chemical reactions, including nitration and oxidation, which lead to the formation of novel derivatives with distinct chemical properties (Claramunt et al., 2000)(Claramunt et al., 2000). These reactions are significant for modifying the chemical structure and potentially altering the biological activities of these compounds.
Physical Properties Analysis
The physical properties, such as solubility and inhibitory activities of these compounds, are influenced by their molecular structure. For instance, the synthesized 1,3-disubstituted ureas exhibit solubility in water ranging from 45-85 μmol/l, which is a crucial factor for their biological application (D'yachenko et al., 2019)(D'yachenko et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activities, are shaped by the unique combination of adamantyl and pyrazole structures. The compounds exhibit inhibitory activity towards human soluble epoxide hydrolase, indicating their potential therapeutic relevance (D'yachenko et al., 2019)(D'yachenko et al., 2019).
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Synthesis
Research into adamantane derivatives, such as N-1-adamantyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide, often focuses on their synthesis and crystal structure analysis. For example, studies on the crystal structures of 1-(1-adamantyl)pyrazoles have provided insights into their geometric configurations, showcasing how adamantane behaves as a free rotor and highlighting the steric interactions within these molecules Cabildo et al., 1985.
Biological Activities
Several adamantane derivatives have been explored for their biological activities, including inhibitory effects on human soluble epoxide hydrolase (sEH) D'yachenko et al., 2019 and potential as broad-spectrum antibacterial agents Al-Wahaibi et al., 2020. These studies indicate a wide range of possible applications in developing new therapeutic agents.
Antiviral and Antimicrobial Research
Adamantane derivatives have also been evaluated for their antiviral properties, with some showing promising results against smallpox vaccine virus Moiseev et al., 2012. Furthermore, the synthesis of adamantane-containing heterocycles has explored their potential antimicrobial and analgesic activities, underscoring the versatility of these compounds in medicinal chemistry Makarova et al., 2004.
Chemical Transformations
Studies on the chemical transformations of adamantyl-substituted pyrazolones have led to the development of novel compounds with potential application in drug development and synthesis of biologically active molecules Bormasheva et al., 2010.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-2-(3-methyl-4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-10-15(21(23)24)9-20(19-10)11(2)16(22)18-17-6-12-3-13(7-17)5-14(4-12)8-17/h9,11-14H,3-8H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFZWSKNQXUDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Adamantyl)-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4623431.png)
![methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4623436.png)


![5-{[(3-isopropoxypropyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4623457.png)


![6-({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4623469.png)
![4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4623477.png)

![2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4623495.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4623496.png)
![N-[3-(methylthio)phenyl]-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B4623511.png)
![2,5-difluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4623515.png)